
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one, 6,11-dihydro-2-chloro-7-nitro-6-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one, 6,11-dihydro-2-chloro-7-nitro-6-(phenylmethyl)- is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a benzopyrano ring fused with a benzodiazepine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one, 6,11-dihydro-2-chloro-7-nitro-6-(phenylmethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the benzopyrano ring, followed by the introduction of the benzodiazepine core. The chloro, nitro, and phenylmethyl groups are then added through various substitution reactions. Common reagents used in these reactions include chlorinating agents, nitrating agents, and benzyl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and continuous flow systems are employed to handle the increased volume of reactants. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. Purification techniques such as crystallization, distillation, and chromatography are used to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one, 6,11-dihydro-2-chloro-7-nitro-6-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or to convert them into amino groups.
Substitution: Halogenation, nitration, and other substitution reactions are commonly performed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sulfuric acid, nitric acid, and halogenating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amino-substituted compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one, 6,11-dihydro-2-chloro-7-nitro-6-(phenylmethyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific receptors makes it a candidate for drug development and biochemical research.
Medicine
In medicine, (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one, 6,11-dihydro-2-chloro-7-nitro-6-(phenylmethyl)- is investigated for its potential therapeutic effects. Its structure suggests it may have applications in treating neurological disorders, anxiety, and other medical conditions.
Industry
Industrially, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its unique properties make it suitable for various applications, including pharmaceuticals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one, 6,11-dihydro-2-chloro-7-nitro-6-(phenylmethyl)- involves its interaction with specific molecular targets. The compound binds to receptors in the central nervous system, modulating the activity of neurotransmitters. This interaction leads to changes in neuronal signaling pathways, resulting in its therapeutic effects. The exact molecular pathways involved are still under investigation, but it is believed to influence GABAergic and serotonergic systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Nitrazepam: Known for its hypnotic effects, used in the treatment of insomnia.
Clonazepam: Used for its anticonvulsant properties in the treatment of epilepsy.
Uniqueness
What sets (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one, 6,11-dihydro-2-chloro-7-nitro-6-(phenylmethyl)- apart is its unique combination of functional groups, which may confer distinct pharmacological properties. Its potential for selective receptor binding and specific therapeutic effects makes it a compound of interest for further research and development.
Propriétés
Numéro CAS |
119707-43-6 |
|---|---|
Formule moléculaire |
C23H16ClN3O4 |
Poids moléculaire |
433.8 g/mol |
Nom IUPAC |
6-benzyl-2-chloro-7-nitro-5a,11-dihydrochromeno[2,3-b][1,5]benzodiazepin-13-one |
InChI |
InChI=1S/C23H16ClN3O4/c24-15-9-10-20-16(11-15)22(28)17-12-25-18-7-4-8-19(27(29)30)21(18)26(23(17)31-20)13-14-5-2-1-3-6-14/h1-12,23,25H,13H2 |
Clé InChI |
XREBNVXMDITXKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C3C(=CNC4=C2C(=CC=C4)[N+](=O)[O-])C(=O)C5=C(O3)C=CC(=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


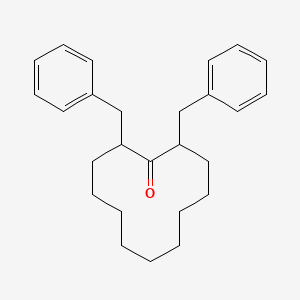
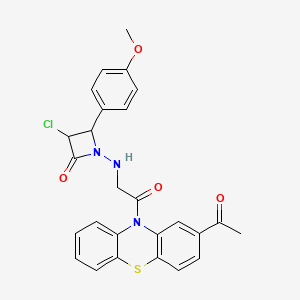
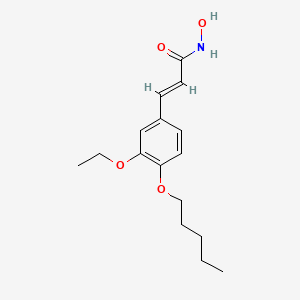
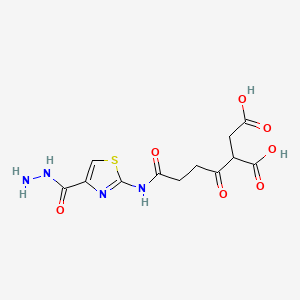

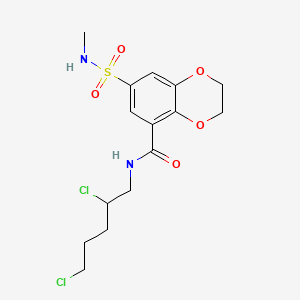

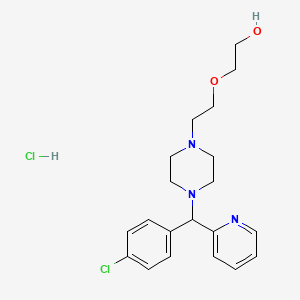
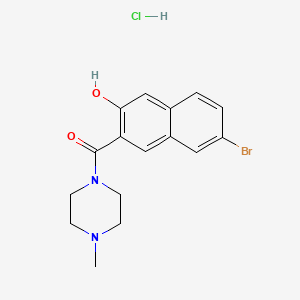

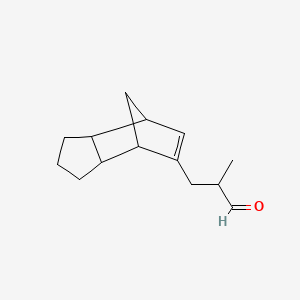
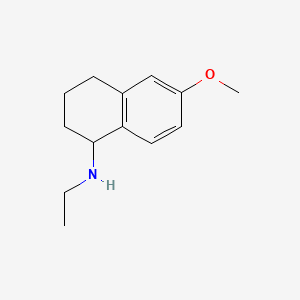
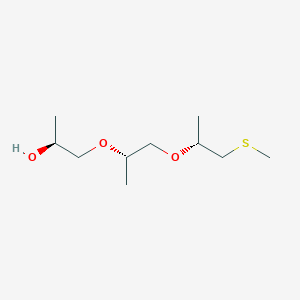
![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid;morpholine](/img/structure/B12695114.png)
